molecular formula C10H7NO3 B1504432 4-Hydroxyquinoline-6-carboxylic acid CAS No. 1065092-81-0

4-Hydroxyquinoline-6-carboxylic acid

Cat. No.: B1504432
CAS No.: 1065092-81-0
M. Wt: 189.17 g/mol
InChI Key: IBJRJBUQIZOQRK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-6-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It features a quinoline core with hydroxyl and carboxylic acid functional groups at the 4th and 6th positions, respectively. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the Friedländer synthesis, which involves the condensation of o-amino phenols with carbonyl compounds under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of these synthetic routes, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

  • Reduction: The quinoline core can undergo reduction to produce dihydroquinoline derivatives.

  • Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Dihydroquinoline Derivatives: Resulting from reduction reactions.

  • Esters and Amides: Resulting from substitution reactions.

Scientific Research Applications

4-Hydroxyquinoline-6-carboxylic acid is extensively used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are valuable in organic synthesis.

  • Biology: The compound is used in biological studies to investigate enzyme inhibition and protein binding.

  • Medicine: It has shown potential as an antimicrobial and antiviral agent, with applications in drug discovery and development.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxyquinoline-6-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

  • Pathways: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

4-Hydroxyquinoline-6-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • 8-Hydroxyquinoline: Similar structure but different positioning of functional groups.

  • 6-Hydroxyquinoline-4-carboxylic acid: Structural isomer with hydroxyl and carboxylic acid groups at different positions.

  • Quinoline: Parent compound without hydroxyl and carboxylic acid groups.

These compounds share the quinoline core but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-oxo-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJRJBUQIZOQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677846
Record name 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065092-81-0
Record name 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyquinoline-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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